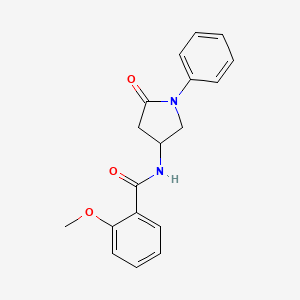

2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Description

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a pyrrolidinone moiety. Its structural uniqueness lies in the combination of a benzamide core with a 5-oxo-1-phenylpyrrolidine substituent, which may influence solubility, target binding, and metabolic stability compared to related compounds.

Properties

IUPAC Name |

2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)18(22)19-13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWDNRYKONHYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours.

Attachment of the Benzamide Core: The benzamide core is introduced through a nucleophilic substitution reaction, where the amine group of the pyrrolidinone intermediate reacts with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or amide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Medicine: Explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific proteins or enzymes, modulating their activity.

Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- The piperidine analog () exhibits high water solubility due to its hydrochloride salt, whereas neutral benzamide derivatives (e.g., 1f ) may require polar aprotic solvents like DMSO .

- The chromene-containing derivative (923112-79-2) likely has reduced solubility compared to pyrrolidinone or piperidine analogs due to its planar aromatic system .

Table 3: Reported Bioactivity of Analogues

Biological Activity

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound that falls within the category of benzamides and pyrrolidinones. Its unique structural features suggest potential biological activities, which have been the subject of research in various scientific disciplines, including medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 286.33 g/mol. The compound features a methoxy group attached to a benzene ring, a pyrrolidinone moiety, and an amide linkage, contributing to its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| Related Benzamides | Strong | MRSA, Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability compared to the control group. The IC50 value was determined to be approximately 15 µM.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.

- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) within cells, it may trigger stress responses leading to cell death in cancerous cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Methoxy-N-(5-oxo-1-p-tolylpyrrolidin-3-yl)benzamide | Low | Moderate |

| 4-Methoxy-N-(5-Oxo-pyrrolidinone derivatives | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.